1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carbonyl]-3-methylpiperidine
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Overview
Description
1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carbonyl]-3-methylpiperidine is a useful research compound. Its molecular formula is C18H28N4O3 and its molecular weight is 348.447. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Isomorphism
Research on compounds with structural similarities to "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl)methanone" has shown that isomorphous structures can exhibit extensive disorder, which can complicate their automatic detection during data-mining procedures. Such studies contribute to understanding the structural characteristics and isomorphism rules in heterocyclic compounds, which is vital for designing new molecules with desired properties (V. Rajni Swamy et al., 2013).
Synthesis and Antimicrobial Activity
Compounds structurally related to "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial activities. The synthesis involves condensing chalcones with isoniazid in acetic acid, leading to new compounds that exhibit antimicrobial activity comparable to standard drugs. This research area is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Satyender Kumar et al., 2012).
Molecular Interactions and Receptor Binding
The study of molecular interactions and receptor binding is another significant research application. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its potent and selective antagonism for the CB1 cannabinoid receptor. Such research provides insights into the design of receptor-specific drugs, contributing to the development of targeted therapies for various conditions (J. Shim et al., 2002).
Synthesis of Heterocycles
The efficient synthesis of heterocycles containing both piperidine and pyridine rings remains a challenge in organic synthesis. Research has reported a simple and efficient method for synthesizing compounds similar to "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl)methanone," starting from readily available materials. This research is crucial for expanding the repertoire of synthetic methods available to chemists, facilitating the development of new compounds with potential pharmaceutical applications (Qun‐Zheng Zhang et al., 2020).
Mechanism of Action
Target of Action
The compound is used in a competitive enzyme immunoassay (eia) for the quantitative detection of dog igg . This suggests that the compound may interact with Dog IgG or related proteins in some way.
Mode of Action
The compound is used in a competitive EIA, which typically involves the compound competing with a target molecule for binding to a specific antibody
Biochemical Pathways
Pyrazoline derivatives, which share structural similarities with F5978-0020, have been reported to exhibit various biological and pharmacological activities
Pharmacokinetics
Pharmacokinetic studies are integral to understanding how the body affects a drug and determine drug exposure in the body, thereby influencing pharmacological effects . .
Result of Action
As a component of a competitive EIA, the compound likely plays a role in the detection of Dog IgG . .
Properties
IUPAC Name |
[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-13-5-4-8-22(11-13)17(23)14-6-9-21(10-7-14)18(24)15-12-20(2)19-16(15)25-3/h12-14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMGIUVJTHOCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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